2-Chloro-3,4-dimethylbenzonitrile
Overview
Description
2-Chloro-3,4-dimethylbenzonitrile is a chemical compound with the CAS Number: 67648-14-0 . It has a molecular weight of 165.62 and its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, benzonitriles can generally be prepared by reacting a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 70-71°C .Scientific Research Applications
Nitration Reactions and Rearrangements
- The compound participates in nitration reactions that yield 1,4-(nitroacetoxy-) adducts, where the nitro group attaches to the nuclear carbon atom bearing a methyl group meta to the cyano-group. These reactions, explored by Fischer and Greig (1973), indicate the compound's utility in synthesizing nitro derivatives of dimethylbenzonitrile through specific regioselective nitration processes. Thermolysis of these adducts results in the original dimethylbenzonitrile along with 2,3-dimethyl-5-nitrobenzonitrile and 3,4-dimethyl-5-nitrobenzonitrile, respectively, showcasing a pathway for the synthesis of nitro-substituted aromatic nitriles (Fischer & Greig, 1973).
Photochemical Behavior
- The photochemical reactivity of dimethylbenzonitriles, including variants like 2-Chloro-3,4-dimethylbenzonitrile, underlines their division into two triads based on photochemical reactivity. One triad includes the 2,3-dimethyl, 3,4-dimethyl, and 2,6-dimethyl isomers. Phototransposition in acetonitrile converts members of one triad to other members within the same triad. This characteristic highlights the compound's significance in photochemical studies and organic synthesis applications, where light-induced reactions are pivotal (Howell, Pincock, & Stefanova, 2000).
Charge-Transfer Studies
- Kobayashi, Futakami, and Kajimoto (1987) investigated the charge-transfer (CT) state of 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN) in a supersonic free jet, revealing insights into the CT emission and significant geometric changes in upper electronic states upon excitation. Although not directly studying this compound, this research provides a comparative understanding of how substituents on the benzonitrile core can affect its electronic properties and photochemical behavior, which could extend to understanding the properties of this compound under similar conditions (Kobayashi, Futakami, & Kajimoto, 1987).
Safety and Hazards
The safety information for 2-Chloro-3,4-dimethylbenzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-chloro-3,4-dimethylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDIRBYVEKTAHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291999 | |
Record name | Benzonitrile, 2-chloro-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-14-0 | |
Record name | Benzonitrile, 2-chloro-3,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67648-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-chloro-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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